molecular formula C11H13IO3 B1498314 Ethyl 2-ethoxy-4-iodobenzoate CAS No. 855868-64-3

Ethyl 2-ethoxy-4-iodobenzoate

Cat. No. B1498314
CAS RN: 855868-64-3
M. Wt: 320.12 g/mol
InChI Key: PSWFNFYIHPYPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-ethoxy-4-iodobenzoate is a chemical compound with the molecular formula C11H13IO3 and a molecular weight of 320.12 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 2-ethoxy-4-iodobenzoate consists of an ethoxy group (C2H5O) and an iodine atom attached to a benzoate ester . The presence of iodine makes it a useful compound in various organic reactions.


Physical And Chemical Properties Analysis

Ethyl 2-ethoxy-4-iodobenzoate has a predicted boiling point of 359.3±27.0 °C and a predicted density of 1.550±0.06 g/cm3 .

Safety And Hazards

Ethyl 2-ethoxy-4-iodobenzoate may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. In case of contact, wash thoroughly with plenty of water .

properties

IUPAC Name

ethyl 2-ethoxy-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO3/c1-3-14-10-7-8(12)5-6-9(10)11(13)15-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWFNFYIHPYPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)I)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652288
Record name Ethyl 2-ethoxy-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethoxy-4-iodobenzoate

CAS RN

855868-64-3
Record name Ethyl 2-ethoxy-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (100 g, 724 mmol) and iodoethane (29.1 mL, 364 mmol) were added to a mechanically stirred solution of 2-hydroxy-4-iodobenzoic acid (16.0 g, 60.6 mmol, prepared according to Singh, S.; et al. J. Med. Chem. 1997, 40, 2472-2481) in 2-butanone (250 mL). The resulting mixture was heated at 80° C. for 16 h and then allowed to cool. Diethyl ether (250 mL) was added to the reaction vessel and the supernatant was transferred to a separatory funnel. Diethyl ether (250 mL) was again added to the reaction vessel to wash the remaining solid and the supernatant was again transferred to the separatory funnel. Water (400 mL) was added and the phases were separated. The aqueous phase was washed twice with diethyl ether (500 mL, 200 mL) and then the combined organic phases were washed with water (400 mL), brine (400 mL), dried over magnesium sulfate and concentrated. Purification of the crude residue by flash column chromatography (silica gel, eluting with 10% ethyl acetate in hexanes) gave ethyl 2-ethoxy-4-iodobenzoate as an off-white solid (9.50 g, 49%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
29.1 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 2-ethoxy-4-iodobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-ethoxy-4-iodobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-ethoxy-4-iodobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-ethoxy-4-iodobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-ethoxy-4-iodobenzoate
Reactant of Route 6
Ethyl 2-ethoxy-4-iodobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.